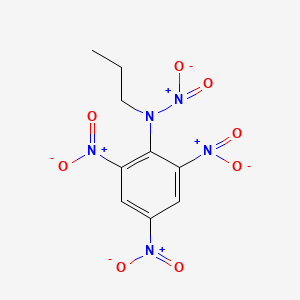
N-Propyl-N-(2,4,6-trinitrophenyl)nitramide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Propyl-N-(2,4,6-trinitrophenyl)nitramide is a chemical compound known for its unique structural properties and potential applications in various fields. It is characterized by the presence of a nitramide group attached to a 2,4,6-trinitrophenyl ring, with a propyl group as a substituent. This compound is of interest due to its potential use in energetic materials and other specialized applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Propyl-N-(2,4,6-trinitrophenyl)nitramide typically involves the nitration of a precursor compound under controlled conditions. One common method includes the reaction of propylamine with 2,4,6-trinitrochlorobenzene in the presence of a suitable solvent and catalyst. The reaction conditions often require careful temperature control and the use of concentrated acids to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain high-purity compounds suitable for various applications.
化学反应分析
Types of Reactions
N-Propyl-N-(2,4,6-trinitrophenyl)nitramide undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can lead to the formation of amines and other reduced derivatives.
Substitution: The nitramide group can participate in substitution reactions, leading to the formation of different substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids and bases, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. Reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amines. Substitution reactions can result in a variety of substituted nitramides.
科学研究应用
N-Propyl-N-(2,4,6-trinitrophenyl)nitramide has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of energetic materials and other specialized industrial applications.
作用机制
The mechanism of action of N-Propyl-N-(2,4,6-trinitrophenyl)nitramide involves its interaction with molecular targets and pathways within a given system. The nitramide group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with specific molecular targets. These interactions can result in a range of effects, depending on the context and application.
相似化合物的比较
Similar Compounds
N-(2,4,6-trinitrophenyl)nitramide: Similar in structure but lacks the propyl group.
2,4,6-Trinitrotoluene (TNT): Shares the trinitrophenyl ring but differs in functional groups.
Tetryl: Another nitramine compound with similar energetic properties.
Uniqueness
N-Propyl-N-(2,4,6-trinitrophenyl)nitramide is unique due to the presence of the propyl group, which can influence its reactivity and potential applications. This structural difference can lead to variations in its chemical behavior and suitability for specific uses compared to similar compounds.
属性
CAS 编号 |
51625-37-7 |
|---|---|
分子式 |
C9H9N5O8 |
分子量 |
315.20 g/mol |
IUPAC 名称 |
N-propyl-N-(2,4,6-trinitrophenyl)nitramide |
InChI |
InChI=1S/C9H9N5O8/c1-2-3-10(14(21)22)9-7(12(17)18)4-6(11(15)16)5-8(9)13(19)20/h4-5H,2-3H2,1H3 |
InChI 键 |
LECNAWGETMOHCG-UHFFFAOYSA-N |
规范 SMILES |
CCCN(C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


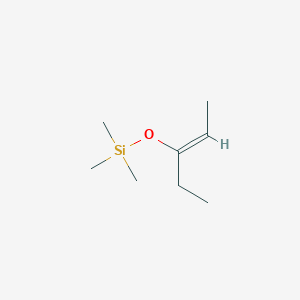
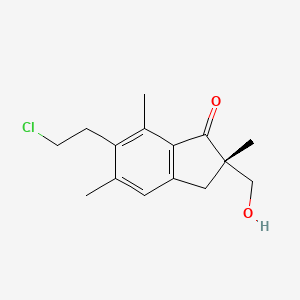
![1,1-Dibromo-1a,2,7,7a-tetrahydro-1H-cyclopropa[b]naphthalene](/img/structure/B14653746.png)

![Ethyl 6-azabicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B14653750.png)
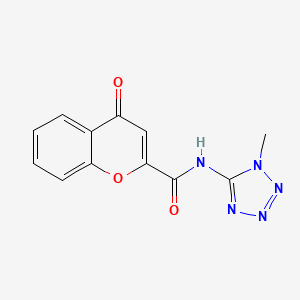
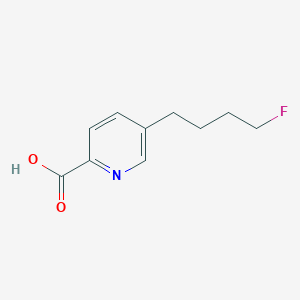
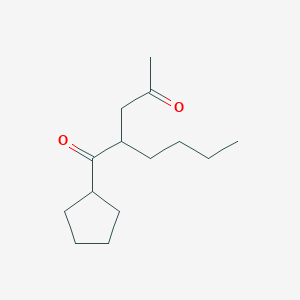
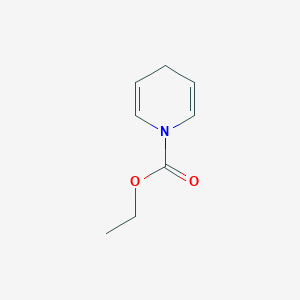
![6,7-Dihydropyrimido[6,1-a]isoquinoline-2,4-dione](/img/structure/B14653777.png)
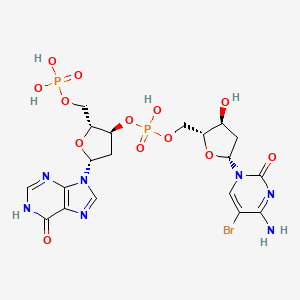
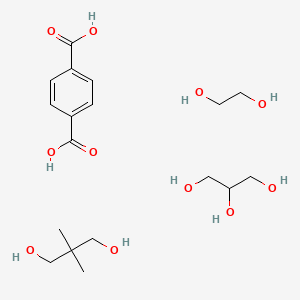
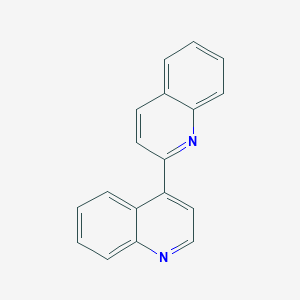
![1-[4-Bromo-alpha,alpha,alpha-trifluoro-m-tolyl]-3-[4-hydroxy-6-methyl-2pyrimidinyl]guanidine](/img/structure/B14653794.png)
